molecular formula C23H23NO5 B11150663 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11150663
M. Wt: 393.4 g/mol
InChI Key: RLKVDKHRNABDLN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of benzodioxin, chromeno, and oxazin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, followed by the construction of the chromeno and oxazin rings. Common reagents used in these reactions include benzyl halides, lithium hydride, and N,N-dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodioxin derivatives .

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart from these similar compounds is its unique combination of benzodioxin, chromeno, and oxazin rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H23NO5/c1-3-4-15-10-21(25)29-23-14(2)22-16(9-18(15)23)12-24(13-28-22)17-5-6-19-20(11-17)27-8-7-26-19/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3

InChI Key

RLKVDKHRNABDLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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